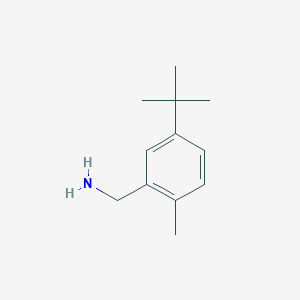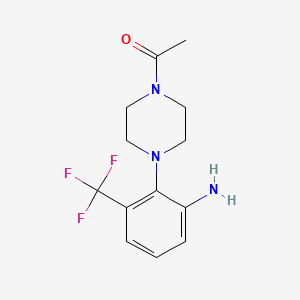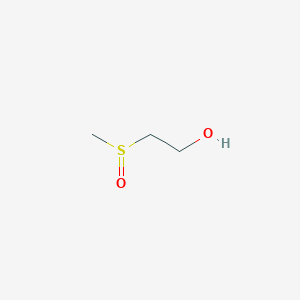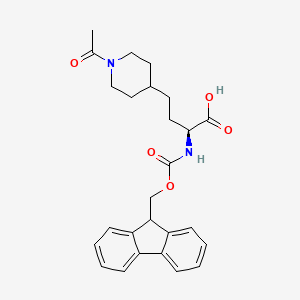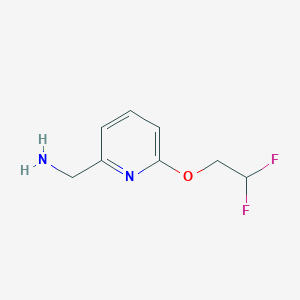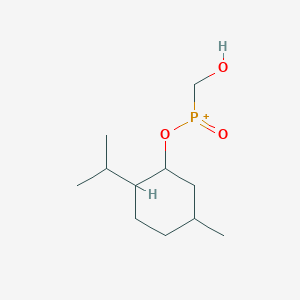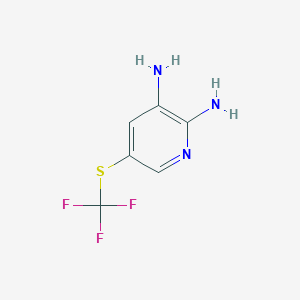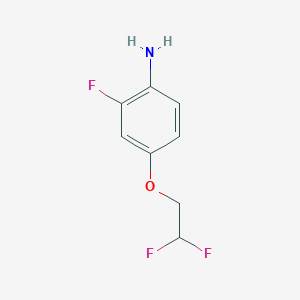![molecular formula C15H13N3OS B12841489 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine and phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyridine aldehyde and aniline. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or pyridine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism by which 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, potentially modulating pathways involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyridine Derivatives: Compounds containing a pyridine ring.
Phenyl Imines: Compounds with a phenyl imine group.
Uniqueness
2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H13N3OS |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-phenylimino-3-(pyridin-4-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c19-14-11-20-15(17-13-4-2-1-3-5-13)18(14)10-12-6-8-16-9-7-12/h1-9H,10-11H2 |
Clave InChI |
VGVDHVBMCRIYKG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


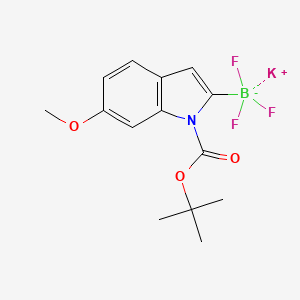


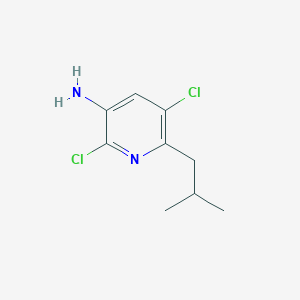
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)

